Finerenone

Beschreibung

Eigenschaften

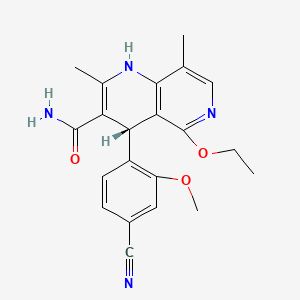

IUPAC Name |

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHLEZXCOBLCY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146928 | |

| Record name | Finerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050477-31-0 | |

| Record name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finerenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Finerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FINERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Finerenone's Cardiorenal Shield: An In-Depth Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Finerenone, a novel, non-steroidal mineralocorticoid receptor antagonist (MRA), represents a significant advancement in the management of cardiorenal diseases, particularly in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D). Its unique chemical structure and mode of action confer a distinct pharmacological profile compared to traditional steroidal MRAs, such as spironolactone and eplerenone. This compound offers potent anti-inflammatory and anti-fibrotic effects by selectively modulating the mineralocorticoid receptor (MR), leading to a reduction in cardiorenal damage with a more favorable safety profile, especially concerning hyperkalemia and hormonal side effects. This technical guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data from preclinical and pivotal clinical trials, detailed experimental methodologies, and visual representations of key signaling pathways.

Molecular Mechanism of Action: A Unique Approach to MR Antagonism

This compound's therapeutic efficacy stems from its distinct interaction with the mineralocorticoid receptor, a ligand-activated transcription factor that plays a crucial role in the pathophysiology of cardiac and renal diseases.[1]

1.1. Non-Steroidal Structure and High Selectivity:

Unlike the steroidal structures of spironolactone and eplerenone, this compound is a dihydropyridine-based molecule.[2] This non-steroidal nature contributes to its high selectivity for the MR over other steroid hormone receptors, such as androgen, progesterone, estrogen, and glucocorticoid receptors, thereby minimizing the risk of hormonal side effects like gynecomastia.[2][3] this compound exhibits a strong binding affinity for the MR, comparable to or even greater than spironolactone and eplerenone.[4][5]

1.2. Bulky Antagonist and Cofactor Recruitment Inhibition:

This compound acts as a "bulky" antagonist. Upon binding to the MR, it induces a specific conformational change that prevents the recruitment of transcriptional coactivators, such as steroid receptor coactivator-1 (SRC-1), which are necessary for the transcription of pro-inflammatory and pro-fibrotic genes.[6][7] This contrasts with steroidal MRAs, which can act as partial agonists in certain contexts.[8] By blocking the recruitment of these cofactors, this compound effectively inhibits the downstream signaling cascade triggered by MR activation.[6]

1.3. Balanced Tissue Distribution:

Preclinical studies have demonstrated that this compound has a more balanced distribution between cardiac and renal tissues compared to spironolactone and eplerenone, which tend to accumulate more in the kidneys.[9][10] This balanced distribution may contribute to its potent cardioprotective effects alongside its renoprotective actions, while potentially mitigating the risk of adverse renal effects.

Signaling Pathways Modulated by this compound

The antagonism of the MR by this compound leads to the modulation of several key signaling pathways implicated in cardiorenal pathology.

Caption: this compound's mechanism of action in blocking the mineralocorticoid receptor signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in mitigating cardiorenal damage has been substantiated by a robust body of preclinical and clinical evidence.

Table 1: Comparative Pharmacological Properties of Mineralocorticoid Receptor Antagonists

| Property | This compound | Spironolactone | Eplerenone |

| Structure | Non-steroidal | Steroidal | Steroidal |

| MR Binding Affinity (IC50) | High | High | Moderate |

| Selectivity for MR | High | Low | Moderate |

| Tissue Distribution (Heart:Kidney) | Balanced (approx. 1:1)[11][10] | Kidney-dominant | Kidney-dominant |

| Half-life | Short | Long (active metabolites) | Short |

| Hormonal Side Effects | Minimal[2] | Common (Gynecomastia)[3] | Less common than spironolactone |

Table 2: Key Efficacy Outcomes from Pivotal Phase III Clinical Trials

| Trial | Primary Endpoint | This compound vs. Placebo (Hazard Ratio [95% CI]) | Key Secondary Endpoint | This compound vs. Placebo (Hazard Ratio [95% CI]) |

| FIDELIO-DKD | Composite of kidney failure, sustained ≥40% decrease in eGFR from baseline, or renal death | 0.82 (0.73–0.93)[12][13] | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure | 0.86 (0.75–0.99)[13] |

| FIGARO-DKD | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure | 0.87 (0.76–0.98)[12][14] | Composite of kidney failure, sustained ≥40% decrease in eGFR from baseline, or renal death | 0.87 (0.76–1.01)[14] |

Experimental Protocols for Key Preclinical Studies

The following sections detail the methodologies employed in seminal preclinical studies that have elucidated this compound's mechanism of action.

Mineralocorticoid Receptor Binding Affinity Assay

Objective: To determine the in vitro binding affinity of this compound to the human mineralocorticoid receptor.

Methodology:

-

Receptor Preparation: Human mineralocorticoid receptors are expressed in a suitable cell line (e.g., Sf9 insect cells) and the cell lysates containing the receptor are prepared.

-

Radioligand Binding: A constant concentration of a radiolabeled MR agonist (e.g., [³H]-aldosterone) is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Bound and free radioligand are then separated, typically by vacuum filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

In Vivo Model of Cardiac Fibrosis

Objective: To assess the anti-fibrotic effects of this compound in a preclinical model of cardiac fibrosis.

Methodology:

-

Animal Model: A common model involves the continuous infusion of a pro-fibrotic agent like angiotensin II or aldosterone, or surgical procedures such as transverse aortic constriction (TAC) in rodents (e.g., mice or rats).

-

Treatment Groups: Animals are randomized to receive vehicle control, this compound at various doses, or a comparator compound (e.g., eplerenone). Treatment is typically administered daily via oral gavage.

-

Duration: The study duration is typically several weeks to allow for the development of significant cardiac fibrosis in the control group.

-

Endpoint Analysis:

-

Histology: Hearts are harvested, fixed, and sectioned. Fibrotic areas are visualized and quantified using staining methods such as Masson's trichrome or Picrosirius red.

-

Gene Expression Analysis: RNA is extracted from cardiac tissue, and the expression of pro-fibrotic genes (e.g., Collagen I, Collagen III, TGF-β, CTGF) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Protein Analysis: Protein levels of fibrotic markers can be assessed by Western blotting or immunohistochemistry.

-

Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound in a preclinical model of cardiac fibrosis.

In Vivo Model of Diabetic Nephropathy

Objective: To evaluate the renoprotective effects of this compound in a preclinical model of diabetic kidney disease.

Methodology:

-

Animal Model: Diabetes is induced in rodents (e.g., rats or mice) using streptozotocin (STZ) injection or by using genetic models such as the db/db mouse.

-

Treatment Groups: Once diabetes is established and signs of nephropathy (e.g., albuminuria) are present, animals are randomized to receive vehicle control, this compound, or other relevant treatments.

-

Duration: The study typically lasts for several weeks to months to monitor the progression of diabetic nephropathy.

-

Endpoint Analysis:

-

Renal Function: Urine is collected periodically to measure albumin-to-creatinine ratio (UACR). Blood samples are taken to measure serum creatinine and blood urea nitrogen (BUN).

-

Histology: Kidneys are harvested and examined for glomerular and tubulointerstitial changes, including glomerulosclerosis and interstitial fibrosis, using stains like Periodic acid-Schiff (PAS) and Masson's trichrome.

-

Gene and Protein Expression: The expression of inflammatory and fibrotic markers in the kidney tissue is analyzed using RT-qPCR, Western blotting, or immunohistochemistry.

-

Conclusion

This compound's distinct molecular structure and mechanism of action as a non-steroidal, selective MR antagonist with a bulky binding mode and the ability to inhibit cofactor recruitment provide a strong rationale for its potent anti-inflammatory and anti-fibrotic effects in the heart and kidneys.[11][8] This unique pharmacological profile, supported by extensive preclinical and landmark clinical trial data, establishes this compound as a cornerstone therapy for patients with cardiorenal diseases, offering significant protection against disease progression with an improved safety and tolerability profile compared to older-generation MRAs.[15][16] Further research into its pleiotropic effects will continue to unravel the full therapeutic potential of this innovative molecule.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiovascular-renal protective effect and molecular mechanism of this compound in type 2 diabetic mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound Cuts CV Events in CKD Patients With Diabetes: FIGARO-DKD | tctmd.com [tctmd.com]

- 13. Frontiers | The significance of this compound as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the this compound phase 3 trials [frontiersin.org]

- 14. hcplive.com [hcplive.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Differentiation between emerging non-steroidal and established steroidal mineralocorticoid receptor antagonists: head-to-head comparisons of pharmacological and clinical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Finerenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finerenone (BAY 94-8862) is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed by Bayer. It represents a significant advancement in the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). Unlike its steroidal predecessors, spironolactone and eplerenone, this compound exhibits a unique physicochemical and pharmacological profile, leading to a favorable balance of efficacy and safety, particularly with regard to hyperkalemia. This technical guide provides a comprehensive overview of the discovery, lead optimization, and detailed chemical synthesis of this compound. It includes a thorough examination of its mechanism of action, supported by quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

Discovery and Lead Optimization

The development of this compound was driven by the need for a novel mineralocorticoid receptor antagonist with an improved safety profile over existing steroidal MRAs. The discovery process began with a high-throughput screening of approximately one million compounds to identify novel, non-steroidal scaffolds with MR antagonistic activity.[1] This screening identified a cluster of dihydropyridines (DHPs) as promising starting points.

The lead optimization program focused on enhancing potency, selectivity, and pharmacokinetic properties. A key publication by Bärfacker et al. (2012) details the structure-activity relationship (SAR) studies that led to the identification of this compound.[2] The optimization process involved systematic modifications of the dihydropyridine core, leading to the discovery of a novel series of heterobicyclic analogs of naphthyridine derivatives.[1] This ultimately resulted in the selection of this compound (BAY 94-8862) as the clinical candidate, demonstrating high potency and selectivity for the mineralocorticoid receptor.[2] The key researchers involved in this discovery were affiliated with Bayer HealthCare.[3]

Mechanism of Action

This compound exerts its therapeutic effects by acting as a potent and selective antagonist of the mineralocorticoid receptor.[4][5] Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in the heart and kidneys.[5][6] this compound blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to the expression of pro-inflammatory and pro-fibrotic genes.[4][5][6]

A key aspect of this compound's mechanism is its ability to impede the aldosterone-dependent nuclear import of the MR and prevent the genomic recruitment of the steroid receptor coactivator-1 (SRC-1).[4][7] This distinguishes it from steroidal MRAs and contributes to its unique pharmacological profile.

Signaling Pathway of the Mineralocorticoid Receptor and this compound's Point of Intervention

Chemical Synthesis of this compound

The chemical synthesis of this compound has been approached through various routes, including racemic synthesis followed by chiral resolution and, more recently, enantioselective synthesis. The core of the molecule is a dihydronaphthyridine scaffold.

Racemic Synthesis and Chiral Resolution

An early and scalable approach to this compound involves the synthesis of a racemic mixture, followed by the separation of the desired (S)-enantiomer.

Experimental Protocol: Racemic Synthesis and Chiral Resolution

Step 1: Synthesis of the Dihydronaphthyridine Core

A common strategy involves a multi-component Hantzsch-type reaction. For example, 4-cyano-2-methoxybenzaldehyde, ethyl acetoacetate, and an appropriate aminopyridine derivative are condensed to form the dihydropyridine ring.

Step 2: Chiral Resolution using Di-p-toluoyl-D-tartaric acid

-

The racemic this compound is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

-

A solution of di-p-toluoyl-D-tartaric acid in the same solvent system is added.

-

The mixture is heated to achieve a clear solution and then slowly cooled to allow for the crystallization of the diastereomeric salt of the (S)-enantiomer.

-

The crystalline salt is isolated by filtration.

-

The desired (S)-enantiomer can be liberated from the salt by treatment with a base, such as sodium carbonate.

-

The enantiomeric excess (ee) of the final product can be determined by chiral HPLC. An ee of >99% can be achieved through this method.

Enantioselective Synthesis

More recent synthetic efforts have focused on asymmetric methods to directly obtain the (S)-enantiomer, thus avoiding the need for chiral resolution and improving the overall efficiency.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A 6-step enantioselective synthesis has been reported, with the key step being an asymmetric transfer hydrogenation of a naphthyridine precursor.

-

Preparation of the Naphthyridine Precursor: The synthesis starts from commercially available materials to construct the planar naphthyridine ring system corresponding to this compound.

-

Asymmetric Transfer Hydrogenation:

-

The naphthyridine precursor is dissolved in a suitable solvent (e.g., toluene).

-

A chiral phosphoric acid catalyst and a Hantzsch ester (as the hydrogen source) are added.

-

The reaction is heated to around 100 °C for approximately 24 hours.

-

This step proceeds via a dynamic kinetic resolution of two atropisomeric forms of the naphthyridine precursor.

-

The reaction yields this compound with a high enantiomeric excess (e.g., 94:6 e.r.).

-

-

Purification: The final product is purified using standard chromatographic techniques.

Workflow for this compound Synthesis

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | This compound | Spironolactone | Eplerenone |

| MR IC50 (nM) | 18[1][8] | 24[8] | 990[8] |

| GR IC50 (nM) | >10,000[8] | 2400[8] | 22,000[8] |

| AR IC50 (nM) | >10,000[8] | 77[8] | 21,200[8] |

| PR IC50 (nM) | >10,000[8] | 740[8] | 31,200[8] |

| MR Selectivity vs. GR | >555-fold | ~100-fold | ~22-fold |

| MR Selectivity vs. AR | >555-fold | ~3-fold | ~21-fold |

| MR Selectivity vs. PR | >555-fold | ~31-fold | ~32-fold |

GR: Glucocorticoid Receptor, AR: Androgen Receptor, PR: Progesterone Receptor

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value |

| Time to Cmax (tmax) | ~0.75 h (fasting)[9] |

| Terminal Half-life (t1/2) | ~2-3 hours[10][11] |

| Absolute Bioavailability | 43.5%[2][9] |

| Protein Binding | High[12] |

| Metabolism | Primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%)[11] |

| Excretion | ~80% renal (as metabolites), ~20% fecal (as metabolites)[11] |

Table 3: Key Efficacy Outcomes from Clinical Trials (FIDELIO-DKD & FIGARO-DKD)

| Outcome | This compound vs. Placebo (Hazard Ratio [95% CI]) | Reference |

| Primary Kidney Composite Outcome (FIDELIO-DKD) | 0.82 [0.73–0.93] | [12] |

| Key Secondary Cardiovascular Composite Outcome (FIDELIO-DKD) | 0.86 [0.75–0.99] | [12] |

| Primary Cardiovascular Composite Outcome (FIGARO-DKD) | 0.87 [0.76-0.98] | |

| Reduction in Urine Albumin-to-Creatinine Ratio (UACR) | Significant dose-dependent reduction | [13] |

Experimental Protocols

Mineralocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor.

Methodology:

-

Receptor Source: Human mineralocorticoid receptors expressed in a suitable cell line (e.g., HEK293 cells).

-

Radioligand: [3H]-Aldosterone.

-

Assay Buffer: Tris-HCl buffer containing appropriate salts and stabilizing agents.

-

Procedure: a. A constant concentration of [3H]-Aldosterone is incubated with the receptor preparation in the presence of increasing concentrations of this compound. b. The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. c. Non-specific binding is determined in the presence of a high concentration of unlabeled aldosterone. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

MR Transactivation Assay

Objective: To assess the functional antagonist activity of this compound on the mineralocorticoid receptor.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., CHO-K1 or HEK293) co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter gene construct.

-

Reporter Gene: The reporter construct typically contains a promoter with multiple hormone response elements (HREs) driving the expression of a reporter gene such as luciferase or beta-galactosidase.

-

Procedure: a. The transfected cells are plated in multi-well plates. b. The cells are treated with a constant concentration of aldosterone (agonist) in the presence of increasing concentrations of this compound. c. Control wells include cells treated with vehicle, aldosterone alone, and this compound alone. d. After an incubation period (e.g., 24 hours), the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the aldosterone-induced reporter gene expression, is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a testament to the success of rational drug design, emerging from a large-scale screening and meticulous lead optimization process. Its non-steroidal structure and unique mechanism of action, which involves the inhibition of MR nuclear import and coactivator recruitment, translate into a potent and selective MR antagonist with a favorable clinical profile. The chemical synthesis of this compound has evolved from racemic approaches requiring chiral resolution to more efficient enantioselective methods. The robust preclinical and clinical data supporting its efficacy in reducing cardiorenal events in patients with CKD and T2D have established this compound as a valuable therapeutic option. This technical guide provides a foundational resource for researchers and professionals in the field of drug development, offering detailed insights into the discovery and synthesis of this innovative therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics of the Novel, Selective, Non-steroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers: Results from an Absolute Bioavailability Study and Drug-Drug Interaction Studies In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: From the Mechanism of Action to Clinical Use in Kidney Disease [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. The non-steroidal mineralocorticoid receptor antagonist this compound and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Finerenone: A Technical Guide to its Binding Affinity and Selectivity for the Mineralocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Finerenone (BAY 94-8862) is a third-generation, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It represents a significant advancement over traditional steroidal MRAs, such as spironolactone and eplerenone, by offering high potency for the MR coupled with exceptional selectivity against other steroid hormone receptors. This unique pharmacological profile translates into a mechanism of action that effectively blocks MR-mediated pro-inflammatory and pro-fibrotic gene expression while minimizing hormonal side effects.[3][4][5] This guide provides an in-depth analysis of this compound's binding characteristics, the experimental methodologies used for its evaluation, and the underlying signaling pathways it modulates.

Binding Affinity and Selectivity Profile

This compound's chemical structure, which lacks the classic steroid backbone, underpins its distinct binding properties. It demonstrates a high binding affinity for the mineralocorticoid receptor, comparable to or greater than spironolactone and significantly stronger than eplerenone.[3][6] Crucially, it exhibits over 500-fold greater selectivity for the MR compared to glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors, a substantial improvement over older MRAs.[2][5] This high selectivity is responsible for the low incidence of hormonal adverse effects (e.g., gynecomastia, impotence) that can limit the clinical use of non-selective agents like spironolactone.[7][8]

Quantitative Binding Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other MRAs against a panel of human steroid hormone receptors. Lower IC50 values indicate higher binding affinity and potency.

| Compound | MR IC50 (nM) | GR IC50 (nM) | AR IC50 (nM) | PR IC50 (nM) | Selectivity (MR vs. others) |

| This compound | 18[2][9] | >10,000[2] | >10,000[2] | >10,000[2] | >500-fold vs. GR, AR, PR[2][5] |

| Spironolactone | 24[2] | Not specified | 77[2] | Not specified | Non-selective[8] |

| Eplerenone | Not specified | Not specified | Not specified | Not specified | Selective, but lower MR affinity than this compound[6] |

Table 1: Comparative in vitro binding affinities (IC50) of mineralocorticoid receptor antagonists.

Mechanism of Action

This compound's mechanism of action is distinct from steroidal MRAs. Due to its bulky, non-steroidal structure, it binds to the MR's ligand-binding domain in a unique manner.[4][10] This binding induces a specific conformational change in the receptor that physically prevents the recruitment of transcriptional coactivators, which are necessary for the expression of pro-inflammatory and pro-fibrotic genes.[4][5]

Unlike steroidal MRAs, which can act as partial agonists in certain contexts, this compound functions as a complete antagonist and even an inverse agonist, inhibiting MR coactivator binding both in the presence and absence of aldosterone.[5] This leads to a more effective blockade of the downstream pathological effects of MR overactivation in cardiorenal tissues.[3][11]

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a ligand-activated transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[12][13] The classical signaling pathway, which this compound antagonizes, is initiated by the binding of aldosterone.

-

Ligand Binding: Aldosterone, a mineralocorticoid hormone, diffuses across the cell membrane and binds to the MR in the cytoplasm.[14]

-

Conformational Change & Dissociation: This binding triggers a conformational change in the MR, leading to the dissociation of HSPs.[14]

-

Nuclear Translocation: The activated MR-aldosterone complex translocates into the nucleus.[13][15]

-

Dimerization & DNA Binding: Inside the nucleus, the complex homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[14][15]

-

Gene Transcription: The DNA-bound receptor recruits coactivators and the general transcription machinery, initiating the transcription of genes involved in sodium and water retention, inflammation, and fibrosis.[14][16]

This compound acts as a competitive antagonist, binding to the MR to prevent the initial ligand-binding step and the subsequent cascade of events.

Key Experimental Protocols

The binding affinity and functional activity of compounds like this compound are determined through standardized in vitro assays. The two primary methods are the radioligand binding assay and the cell-based transactivation assay.

Radioligand Binding Assay (Competitive Inhibition)

This assay is considered the gold standard for directly measuring the affinity of a compound for a receptor.[17] It quantifies how effectively a test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor is required. This is typically a membrane preparation from cells or tissues engineered to overexpress the human mineralocorticoid receptor.[18]

-

Incubation: The receptor preparation is incubated in a multi-well plate with:

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]-aldosterone).

-

Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).[17]

-

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[18]

-

Separation: After incubation, the receptor-bound radioligand must be separated from the free, unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-containing membranes while allowing the unbound ligand to pass through.[17][18]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be derived from the IC50 using the Cheng-Prusoff equation.[18]

Cell-Based Transactivation (Luciferase Reporter) Assay

This functional assay measures how a compound affects the receptor's ability to act as a transcription factor. It is used to determine if a compound is an agonist (activates the receptor) or an antagonist (blocks activation).

Methodology:

-

Cell Line Preparation: A suitable mammalian cell line (e.g., U2OS, HEK293) is used.[19] These cells are engineered via transfection to contain two key genetic constructs:

-

Cell Culture and Treatment: The engineered cells are cultured in multi-well plates. They are then treated with:

-

A known MR agonist (e.g., aldosterone) to stimulate the receptor.

-

Varying concentrations of the test compound (e.g., this compound) to measure its antagonistic effect.

-

-

Incubation: The cells are incubated for a period (e.g., 18-24 hours) to allow for receptor activation, nuclear translocation, and transcription of the luciferase reporter gene.

-

Cell Lysis: After incubation, a lysis buffer is added to the wells to break open the cells and release the luciferase enzyme.

-

Luminescence Measurement: A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the conversion of luciferin into oxyluciferin, a reaction that produces light. The light output (luminescence) is measured using a luminometer.

-

Data Analysis: The luminescence signal is directly proportional to the transcriptional activity of the MR. For an antagonist, the signal will decrease as the concentration of the test compound increases. This data is used to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).

Conclusion

This compound possesses a highly desirable pharmacological profile, characterized by potent affinity for the mineralocorticoid receptor and exceptionally high selectivity over other steroid hormone receptors. Its unique, bulky non-steroidal structure facilitates a distinct mechanism of action, enabling it to act as a full antagonist that effectively prevents the recruitment of cofactors involved in pathological gene transcription. The combination of high potency and selectivity, as determined by robust in vitro assays, underpins its clinical efficacy in treating cardiorenal diseases while minimizing the risk of hormonal side effects that have historically complicated MRA therapy.

References

- 1. This compound: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | A comprehensive review of this compound—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacotherapy considerations with this compound in the treatment of chronic kidney disease associated with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomized controlled study of this compound vs. eplerenone in patients with worsening chronic heart failure and diabetes mellitus and/or chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. The non-steroidal mineralocorticoid receptor antagonist this compound and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]

Preclinical Efficacy of Finerenone in Models of Diabetic Kidney Disease: A Technical Guide

Executive Summary: Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist that has demonstrated significant cardiorenal protective effects in large-scale clinical trials for patients with type 2 diabetes and chronic kidney disease. This technical guide delves into the foundational preclinical research that established the scientific rationale for its clinical development. Across a range of rodent models of diabetic kidney disease (DKD), this compound has been shown to exert potent anti-proteinuric, anti-inflammatory, and anti-fibrotic effects. These benefits are attributed to its direct antagonism of MR overactivation, a key pathological driver in DKD, and are often achieved independently of significant hemodynamic changes. This document summarizes the key quantitative data, details the experimental protocols used in these pivotal studies, and visualizes the core mechanisms and workflows.

Introduction to this compound and MR Overactivation in DKD

Diabetic kidney disease is a leading cause of end-stage kidney disease worldwide. A central, yet historically undertreated, mechanism in the progression of DKD is the overactivation of the mineralocorticoid receptor.[1][2] Pathological MR activation, driven by ligands like aldosterone, promotes a cascade of detrimental downstream effects, including inflammation, oxidative stress, and fibrosis, which collectively contribute to glomerular and tubulointerstitial injury.[2][3]

This compound (BAY 94-8862) was developed as a novel, non-steroidal MRA with high potency and selectivity for the MR.[4] Unlike traditional steroidal MRAs such as spironolactone and eplerenone, this compound has a bulky chemical structure that leads to a different mode of receptor antagonism, acting as a bulky-passive antagonist.[4] This unique interaction is thought to contribute to a distinct pattern of gene regulation and a favorable safety profile, particularly a lower incidence of hyperkalemia.[4][5] Preclinical studies were essential in characterizing these properties and demonstrating this compound's therapeutic potential in halting DKD progression.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly binding to the mineralocorticoid receptor, preventing the conformational changes required for the recruitment of transcriptional co-activators. This action blocks the translocation of the receptor-ligand complex into the nucleus and subsequent binding to mineralocorticoid response elements (MREs) on target genes. The result is the inhibition of a broad transcriptional program that drives the expression of pro-inflammatory and pro-fibrotic proteins, thereby mitigating kidney damage.[4][6]

Preclinical Models and Experimental Workflow

The efficacy of this compound has been evaluated in several well-established rodent models that recapitulate key features of human DKD. A commonly used model involves inducing type 1 diabetes in rats with streptozotocin (STZ) and accelerating kidney damage with a high-fat, high-sucrose diet.[7][8] Other models include genetically diabetic mice (e.g., db/db mice) and models designed to isolate specific pathological processes like fibrosis (e.g., unilateral ureteral obstruction).[4][9][10]

A typical experimental workflow for evaluating this compound in a DKD model is outlined below. This process ensures a robust assessment of the compound's effects on functional, structural, and molecular endpoints.

Summary of Preclinical Efficacy Data

Quantitative data from key preclinical studies consistently demonstrate this compound's ability to ameliorate multiple facets of diabetic kidney disease. The data are summarized in the tables below.

Table 1: Effects of this compound on Renal Function and Biomarkers

| Animal Model | This compound Dose | Parameter | Result vs. Diabetic Control | Citation(s) |

|---|---|---|---|---|

| Diabetic MWF Rats | 10 mg/kg/day | Kidney Weight | Significantly Reduced | [7] |

| Patients w/ DN (Phase IIb) | 7.5 - 20 mg/day | UACR | 21% - 38% Reduction | [11][12][13] |

| Diabetic C57BL/6J Mice | ~9 mg/kg/day | Albuminuria | Developed despite treatment (short duration) | [14] |

| Diabetic (mRen-2)27 Rats | Not specified | Vascular Leakage | Significantly Reduced |[15] |

Table 2: Effects of this compound on Renal Histopathology

| Animal Model | This compound Dose | Parameter | Result vs. Diabetic Control | Citation(s) |

|---|---|---|---|---|

| Diabetic MWF Rats | 10 mg/kg/day | Glomerulosclerosis (%) | ↓ 59% (p<0.001) | [7][8] |

| Diabetic MWF Rats | 10 mg/kg/day | Glomerulosclerosis Index | ↓ 33% (p<0.001) | [7][8] |

| Diabetic MWF Rats | 10 mg/kg/day | Interstitial Inflammation Index | ↓ 44% (p<0.001) | [7][8] |

| Diabetic MWF Rats | 10 mg/kg/day | Glomerular Hypertrophy | Prevented | [7][8] |

| UUO Mice | 10 mg/kg | Myofibroblast Accumulation | ↓ 41% (p=0.002) | [10] |

| UUO Mice | 10 mg/kg | Collagen Deposition | ↓ 44% (p=0.001) |[10] |

Table 3: Effects of this compound on Molecular Markers of Inflammation and Fibrosis

| Animal Model | This compound Dose | Marker | Result vs. Diabetic Control | Citation(s) |

|---|---|---|---|---|

| Diabetic MWF Rats | 10 mg/kg/day | MMP-2 Activity | Significantly Decreased | [7][8] |

| Diabetic MWF Rats | 10 mg/kg/day | MMP-9 Activity | Significantly Decreased | [7][8] |

| UUO & IRI Mice | 3 or 10 mg/kg | PAI-1 mRNA | Significantly Reduced | [9][10] |

| UUO & IRI Mice | 3 or 10 mg/kg | NKD2 mRNA | Significantly Reduced | [9][10] |

| Diabetic C57BL/6J Mice | ~9 mg/kg/day | Ccn2 mRNA | Attenuated Upregulation | [14] |

| Diabetic (mRen-2)27 Rats | Not specified | Retinal VEGF, ICAM-1, IL-1ß | Significantly Lowered |[15] |

Detailed Experimental Protocols

5.1. Animal Model: STZ and High-Fat Diet-Induced Diabetic Rat [7][8]

-

Animals: Male Munich Wistar Frömter (MWF) rats.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (15 mg/kg) is administered.

-

Diet: Following STZ injection, animals are immediately placed on a high-fat/high-sucrose (HF/HS) diet to accelerate the development of DKD.

-

Disease Establishment: The diabetic phenotype with established chronic kidney disease is allowed to develop for a period of 6 weeks.

-

Treatment: this compound is mixed into the HF/HS diet at a concentration calculated to provide a daily dose of 10 mg/kg. The control group receives the HF/HS diet without the drug. Treatment continues for a specified duration as per the study design.

5.2. Histopathological Analysis: Glomerulosclerosis and Inflammation Index [7][8]

-

Tissue Preparation: Kidneys are harvested, fixed in 10% buffered formalin, and embedded in paraffin. Sections (4 µm) are cut for staining.

-

Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphometric analysis.

-

Glomerulosclerosis Assessment: At least 100 glomeruli per kidney section are examined under a light microscope. The degree of glomerulosclerosis is scored on a scale of 0 to 4 (0=normal, 1=<25% sclerotic, 2=25-50%, 3=50-75%, 4=>75%). The glomerulosclerosis index is calculated using the formula: Index = Σ (i * Ni) / N, where 'i' is the score, 'Ni' is the number of glomeruli with that score, and 'N' is the total number of glomeruli evaluated. The percentage of glomeruli with any sclerosis is also reported.

-

Interstitial Inflammation Assessment: The degree of inflammatory cell infiltration in the tubulointerstitium is scored semi-quantitatively on a similar 0-4 scale.

5.3. Molecular Analysis: Gelatin Zymography for MMP Activity [7][8]

-

Sample Preparation: Kidney cortical tissue is homogenized in an extraction buffer. Protein concentration is determined using a standard assay (e.g., Bradford).

-

Electrophoresis: Equal amounts of protein are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) that is co-polymerized with gelatin (the substrate for MMP-2 and MMP-9). The electrophoresis is run under non-reducing conditions.

-

Enzyme Renaturation and Development: Following electrophoresis, the gel is washed in a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated overnight in a development buffer at 37°C, during which the MMPs digest the gelatin in their vicinity.

-

Visualization and Quantification: The gel is stained with Coomassie Brilliant Blue. Areas of enzyme activity appear as clear bands against a blue background. The intensity of these bands, corresponding to the amount of active MMP-2 and MMP-9, is quantified using densitometry software.

Downstream Signaling Pathways Modulated by this compound

References

- 1. Frontiers | Overview of the safety, efficiency, and potential mechanisms of this compound for diabetic kidney diseases [frontiersin.org]

- 2. Frontiers | this compound in diabetic kidney disease: a new frontier for slowing disease progression [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The significance of this compound as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the this compound phase 3 trials [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Cardiovascular-renal protective effect and molecular mechanism of this compound in type 2 diabetic mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound TREATMENT PREVENTS GLOMERULAR DAMAGE AND RENAL INTERSTITIAL INFLAMMATION IN TYPE 1 DIABETIC RATS WITH CHRONIC KIDNEY DISEASE | Publicación [silice.csic.es]

- 8. researchgate.net [researchgate.net]

- 9. Direct Blood Pressure-Independent Anti-Fibrotic Effects by the Selective Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Progressive Models of Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. pure.rug.nl [pure.rug.nl]

- 12. kidneynews.org [kidneynews.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Pharmacokinetic and Pharmacodynamic Profile of Finerenone in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its unique chemical structure and mechanism of action differentiate it from traditional steroidal MRAs like spironolactone and eplerenone, offering a potentially improved benefit-risk profile, particularly concerning hyperkalemia.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound as observed in various animal models, which have been instrumental in elucidating its therapeutic potential for cardiorenal diseases.[3][4]

Pharmacokinetic Profile

This compound exhibits rapid absorption and a relatively short half-life in animal models, with primary metabolism occurring in the liver.[5][6] The primary routes of excretion differ between species, with biliary/fecal excretion being predominant in rats and a more balanced renal and biliary excretion in dogs.[7][8]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Formulation | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | T½ (h) | Reference(s) |

| Rat (Sprague-Dawley) | 1 | PEG 400 solution | 235 | 0.5 | 531 | 1.7 | [6] |

| Rat (Sprague-Dawley) | 10 | PEG 400 solution | 2560 | 0.75 | 7850 | 2.8 | [6] |

| Dog (Beagle) | 1 | Tablet | 158 | 1.0 | 678 | 2.2 | [6] |

| Dog (Beagle) | 5 | Tablet | 834 | 1.5 | 4120 | 2.9 | [6] |

Note: This table compiles data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Pharmacodynamic Profile

Preclinical studies in various animal models of diabetic nephropathy, cardiac fibrosis, and hypertension have demonstrated the potent anti-inflammatory and anti-fibrotic effects of this compound.[3][4] These effects are largely attributed to its selective blockade of the mineralocorticoid receptor, leading to the downstream modulation of pro-inflammatory and pro-fibrotic signaling pathways.[1][2]

Cardioprotective Effects

In rodent models of cardiac injury, this compound has been shown to reduce cardiac hypertrophy, fibrosis, and inflammation.[9][10] These beneficial effects are observed at doses that do not significantly impact systemic blood pressure, suggesting a direct organ-protective mechanism.[4]

Renoprotective Effects

In animal models of diabetic kidney disease, this compound consistently reduces albuminuria and glomerulosclerosis.[9] It has also been shown to attenuate tubulointerstitial fibrosis and inflammation, key drivers of chronic kidney disease progression.[4]

Table 2: Summary of Key Pharmacodynamic Effects of this compound in Animal Models

| Animal Model | Disease/Condition | Key Pharmacodynamic Endpoints | Observed Effects of this compound | Reference(s) |

| Streptozotocin-induced diabetic rats | Diabetic Nephropathy | Albuminuria, Glomerular hypertrophy, Renal inflammation and fibrosis | Significant reduction | [9][11] |

| 5/6 nephrectomized rats | Chronic Kidney Disease | Cardiac fibrosis, Diastolic dysfunction, Albuminuria | Attenuation of cardiac fibrosis and diastolic dysfunction; reduction in albuminuria | [12] |

| Isoproterenol-induced cardiac fibrosis mice | Cardiac Fibrosis | Myocardial fibrosis, Inflammatory cell infiltration | Significant reduction | [4] |

| Ovariectomized mice | Post-menopausal cardiac dysfunction | Left ventricular diastolic dysfunction, Coronary endothelial dysfunction | Improvement in cardiac and endothelial function | [13] |

| Spontaneously hypertensive rats | Hypertension | Blood pressure, Cardiac hypertrophy | Modest reduction in blood pressure; significant reduction in cardiac hypertrophy | [3] |

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects by selectively blocking the mineralocorticoid receptor. This prevents the translocation of the aldosterone-MR complex into the nucleus, thereby inhibiting the transcription of genes involved in inflammation and fibrosis.[1][2]

Caption: this compound's mechanism of action in blocking the mineralocorticoid receptor signaling pathway.

Experimental Protocols

Diabetic Nephropathy Rat Model

A commonly used model to study the efficacy of this compound in diabetic kidney disease involves the induction of diabetes in rats using streptozotocin (STZ).[9][11]

Workflow:

Caption: Experimental workflow for evaluating this compound in a streptozotocin-induced diabetic rat model.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), commonly at a dose of 65 mg/kg, dissolved in citrate buffer is administered to induce type 1 diabetes.

-

Confirmation of Diabetes: Hyperglycemia is confirmed a few days post-STZ injection by measuring blood glucose levels. Animals with glucose levels consistently above 250 mg/dL are considered diabetic.

-

Treatment Groups: Diabetic animals are randomized into different groups: a vehicle control group and one or more this compound treatment groups at varying doses (e.g., 1, 3, 10 mg/kg/day).

-

Drug Administration: this compound is typically administered daily via oral gavage for a period of several weeks (e.g., 8-12 weeks).

-

Outcome Measures:

-

Renal Function: 24-hour urine is collected at regular intervals to measure urinary albumin excretion.

-

Histopathology: At the end of the study, kidneys are harvested for histological analysis to assess glomerular and tubulointerstitial changes using stains like Periodic acid-Schiff (PAS) and Masson's trichrome.

-

Molecular Analysis: Kidney tissues can be used for gene and protein expression analysis of inflammatory and fibrotic markers.

-

Cardiac Fibrosis Mouse Model

To investigate the anti-fibrotic effects of this compound on the heart, a common model is the induction of cardiac fibrosis in mice using isoproterenol.[4]

Detailed Methodology:

-

Animal Model: Male C57BL/6 mice are often used.

-

Induction of Cardiac Fibrosis: Mice receive daily subcutaneous injections of isoproterenol (e.g., 5 mg/kg/day) for a period of 7 to 14 days to induce cardiac fibrosis.

-

Treatment Groups: Mice are concurrently treated with either vehicle or this compound (e.g., 10 mg/kg/day) administered orally.

-

Outcome Measures:

-

Echocardiography: To assess cardiac function and dimensions.

-

Histopathology: Hearts are collected for histological analysis of fibrosis using Picrosirius Red staining.

-

Molecular Analysis: Gene and protein expression of fibrotic markers such as collagen I, collagen III, and TGF-β are quantified in heart tissue.

-

Conclusion

Preclinical studies in various animal models have been pivotal in characterizing the pharmacokinetic and pharmacodynamic profile of this compound. These studies have consistently demonstrated its efficacy in mitigating cardiorenal damage through its potent anti-inflammatory and anti-fibrotic actions, stemming from its selective antagonism of the mineralocorticoid receptor. The favorable pharmacokinetic properties, including rapid absorption and a predictable metabolic pathway, further support its clinical development. The data from these animal models have provided a strong rationale for the successful clinical trials that have established this compound as a valuable therapeutic option for patients with chronic kidney disease and type 2 diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound attenuates myocardial apoptosis, metabolic disturbance and myocardial fibrosis in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular and Renal Outcomes with this compound, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of this compound, a Novel Nonsteroidal Mineralocorticoid Receptor Antagonist, in Dogs, Rats, and Humans, In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Nonsteroidal Mineralocorticoid Receptor Antagonist this compound Improves Diastolic Dysfunction in Preclinical Nondiabetic Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mineralocorticoid receptor blockade with this compound improves heart function and exercise capacity in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]

Finerenone's Cardiorenal Protection: A Deep Dive into Gene Expression Modulation

A Technical Guide for Researchers and Drug Development Professionals

Published: December 13, 2025

Executive Summary

Finerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, is emerging as a cornerstone therapy for chronic kidney disease (CKD) associated with type 2 diabetes and heart failure.[1][2][3] Its therapeutic efficacy is rooted in a distinct mechanism of action that differentiates it from traditional steroidal MR antagonists like spironolactone and eplerenone.[1][4] This technical guide provides an in-depth analysis of this compound's effects on gene expression in renal and cardiac cells, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the molecular pathways modulated by this compound, present quantitative data on gene expression changes, detail key experimental protocols, and visualize complex signaling cascades.

Introduction: The this compound Difference

This compound's unique dihydronaphthyridine core structure confers high selectivity for the mineralocorticoid receptor, minimizing off-target effects commonly associated with steroidal MRAs.[1] This selectivity, coupled with a more balanced tissue distribution between the kidneys and the heart, contributes to its improved safety and efficacy profile.[1] this compound's primary mechanism of action involves blocking the MR, thereby inhibiting the detrimental effects of aldosterone.[1][2] This blockade prevents the nuclear translocation of the MR, subsequent recruitment of coactivators, and the transcription of pro-inflammatory and pro-fibrotic genes, which are key drivers of renal and cardiovascular damage.[1]

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are a consequence of its influence on multiple signaling cascades. By antagonizing the MR, it effectively dampens downstream pathways that promote inflammation, fibrosis, and cellular damage in both the kidney and the heart.

Mineralocorticoid Receptor (MR) Signaling Pathway

The primary pathway influenced by this compound is the MR signaling cascade. In pathological conditions, overactivation of this pathway by aldosterone leads to the transcription of genes that mediate inflammation and fibrosis. This compound directly blocks the initial step of this cascade.

PI3K/Akt/eNOS Signaling Pathway in Renal Tubules

Recent studies have highlighted this compound's role in ameliorating mitochondrial dysfunction in diabetic tubulopathy through the PI3K/Akt/eNOS signaling pathway.[5][6] By restoring this pathway, this compound helps to maintain mitochondrial homeostasis and protect renal tubular cells.

Effects on Gene Expression: A Quantitative Overview

This compound has been shown to significantly alter the gene expression profiles in both renal and cardiac cells, counteracting the pathological changes induced by mineralocorticoid excess. The following tables summarize key findings from preclinical and clinical studies.

Renal Cells

| Gene | Cell Type/Model | Condition | This compound's Effect on Expression | Reference |

| Spp1 (Osteopontin) | Rat Kidney (DOCA-salt model) | Hypertensive Kidney Disease | Decreased | [7][8] |

| Il34 | Rat Kidney (DOCA-salt model) | Hypertensive Kidney Disease | Decreased | [7][8] |

| Pdgfb | Rat Kidney (DOCA-salt model) | Hypertensive Kidney Disease | Decreased | [7][8] |

| NGAL (Neutrophil gelatinase-associated lipocalin) | Animal Models | Diabetic Kidney Disease | Decreased | [3] |

| MCP-1 (Monocyte chemoattractant protein-1) | Rat Kidney (DOCA-salt model) | Cardiorenal Damage | Decreased | [3] |

| Glp1r (Glucagon-like peptide-1 receptor) | Mouse Kidney (Diabetic model) | Diabetes | Attenuated Downregulation | [9] |

| Gcgr (Glucagon receptor) | Mouse Kidney (Diabetic model) | Diabetes | Attenuated Downregulation | [9] |

| Ccn2 (Connective tissue growth factor) | Mouse Kidney (Diabetic model) | Diabetes | Attenuated Upregulation | [9] |

Cardiac Cells

| Gene | Cell Type/Model | Condition | This compound's Effect on Expression | Reference |

| BNP (Brain natriuretic peptide) | Mouse Heart (Pressure overload model) | Cardiac Hypertrophy | Decreased | [10] |

| Tnnt2 (Cardiac troponin T) | Mouse Heart (Pressure overload model) | Cardiac Hypertrophy | Decreased | [10] |

| Hypertrophic Gene Signatures | Mouse Cardiomyocytes (HFpEF model) | Heart Failure with Preserved Ejection Fraction | Suppressed | [11] |

| Gipr (Gastric inhibitory polypeptide receptor) | Mouse Heart (Diabetic model) | Diabetes | Attenuated Downregulation | [9] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Animal Model of Hypertensive and Cardiorenal Damage

This protocol is based on the deoxycorticosterone acetate (DOCA)-salt rat model, a widely used model for studying mineralocorticoid-induced hypertension and end-organ damage.[7][8]

Protocol Steps:

-

Animal Model: Male Sprague-Dawley rats undergo unilateral nephrectomy.

-

Induction of Hypertension: Post-surgery, rats are implanted with a subcutaneous pellet of DOCA and provided with drinking water containing 1% NaCl.

-

Treatment: Animals are randomized into treatment groups and receive daily doses of this compound, spironolactone, amiloride, or vehicle control via oral gavage.

-

Monitoring: Blood pressure is monitored regularly using telemetry or tail-cuff plethysmography. Urine is collected to measure albumin-to-creatinine ratio.

-

Tissue Collection and Analysis: At the end of the study period, kidneys and hearts are harvested for histological examination (e.g., H&E, Masson's trichrome staining) and molecular analysis.

-

Gene Expression Analysis: RNA is extracted from kidney and heart tissues for bulk or single-cell RNA sequencing and quantitative real-time PCR (qRT-PCR) to determine the expression levels of target genes.[7][8][9]

Cell Culture and In Vitro Gene Expression Analysis

This protocol outlines the general steps for treating renal or cardiac cell lines with this compound and analyzing subsequent changes in gene expression.

Cell Lines:

-

Renal: Human kidney proximal tubular epithelial cells (HK-2), rat kidney fibroblasts (NRK-49F), Madin-Darby canine kidney (MDCK) cells.[5][6][9]

-

Cardiac: Primary vascular smooth muscle cells (VSMCs).[9]

Protocol Steps:

-

Cell Culture: Cells are maintained in their respective recommended media and conditions. For experiments, cells are typically seeded in multi-well plates and allowed to adhere.

-

Treatment: Cells are often serum-starved for a period before being treated with an agonist (e.g., aldosterone or a high-glucose medium to mimic diabetic conditions) in the presence or absence of varying concentrations of this compound.[5][6][12]

-

RNA Isolation: After the treatment period (e.g., 3-24 hours), total RNA is isolated from the cells using a suitable method like TRIzol reagent.[9]

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.[9]

-

Quantitative Real-Time PCR (qRT-PCR): The expression of target genes is quantified using SYBR Green-based qRT-PCR. Relative gene expression is calculated using the comparative ΔΔCT method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[9]

Single-Cell RNA Sequencing (scRNA-Seq)

scRNA-Seq provides high-resolution transcriptomic data at the individual cell level, enabling the identification of cell-type-specific responses to this compound.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Overview of the safety, efficiency, and potential mechanisms of this compound for diabetic kidney diseases [frontiersin.org]

- 4. droracle.ai [droracle.ai]

- 5. Non-steroidal mineralocorticoid receptor antagonist this compound ameliorates mitochondrial dysfunction via PI3K/Akt/eNOS signaling pathway in diabetic tubulopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Single-cell transcriptomics and chromatin accessibility profiling elucidate the kidney-protective mechanism of mineralocorticoid receptor antagonists [jci.org]

- 8. JCI - Single-cell transcriptomics and chromatin accessibility profiling elucidate the kidney-protective mechanism of mineralocorticoid receptor antagonists [jci.org]

- 9. This compound attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular and Renal Outcomes with this compound, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Differential antagonistic effects of this compound and spironolactone on the aldosterone transcriptome in human kidney cells. | RGED [rged.wall-eva.net]

Finerenone: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone, marketed under the brand name Kerendia, is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is indicated for reducing the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in adult patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][4][5] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, pharmacology, and pharmacokinetics of this compound, intended for a scientific audience.

Molecular Structure and Physicochemical Properties

This compound is a dihydropyridine derivative with a unique non-steroidal structure that confers high potency and selectivity for the mineralocorticoid receptor.[6]

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | [1][7] |

| Chemical Formula | C₂₁H₂₂N₄O₃ | [1][4][8] |

| Molecular Weight | 378.43 g/mol | [1][5] |

| CAS Number | 1050477-31-0 | [4] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | 554.7 ± 50.0 °C (Predicted) | [7][9] |

| Solubility | Practically insoluble in water; Soluble in DMSO; Sparingly soluble in 0.1 M HCl, ethanol, and acetone | [3][5][7][9] |

| pKa | 14.76 ± 0.40 (Predicted) | [3][9] |

| LogP | 2.4 |

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the mineralocorticoid receptor (MR), a ligand-activated transcription factor belonging to the nuclear receptor family.[10] Overactivation of the MR by aldosterone and cortisol can lead to pro-inflammatory and pro-fibrotic processes in the heart and kidneys.[11] this compound functions by blocking the binding of mineralocorticoid agonists to the MR, thereby inhibiting the subsequent signaling cascade that leads to the expression of genes involved in inflammation and fibrosis.[10][11][12][13] Unlike steroidal MRAs such as spironolactone and eplerenone, this compound is a "bulky" antagonist. This unique binding mode induces a specific conformational change in the MR that prevents the recruitment of transcriptional coactivators, even in the absence of aldosterone.[6][13]

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor signaling pathway is a key regulator of electrolyte and water balance, as well as blood pressure. The following diagram illustrates the classical genomic pathway and the inhibitory effect of this compound.

Caption: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action.

Receptor Binding Affinity and Selectivity

This compound exhibits high binding affinity for the mineralocorticoid receptor and excellent selectivity over other steroid hormone receptors, which contributes to its favorable side-effect profile, with a lower incidence of hormonal side effects like gynecomastia compared to steroidal MRAs.[1][7][14]

Table 2: Receptor Binding Affinity and Selectivity of this compound and other MRAs

| Receptor | This compound IC₅₀ (nM) | Spironolactone IC₅₀ (nM) | Eplerenone IC₅₀ (nM) |

| Mineralocorticoid Receptor (MR) | 18 | 24 | 990 |

| Glucocorticoid Receptor (GR) | >10,000 | 2,400 | >50,000 |

| Androgen Receptor (AR) | >10,000 | 360 | 21,200 |

| Progesterone Receptor (PR) | >10,000 | 3,100 | 30,300 |

| Source: Adapted from publicly available data.[1][15] |

Pharmacokinetics

This compound has a predictable pharmacokinetic profile characterized by rapid absorption and a short half-life.

Table 3: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference |

| Bioavailability | 43.5% | |

| Time to Cₘₐₓ | 0.5 - 1.25 hours | |

| Plasma Protein Binding | ~90% | [5] |

| Half-life (t₁/₂) | 2 - 3 hours | |

| Metabolism | Primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%) to inactive metabolites. | |

| Excretion | ~80% in urine (<1% as unchanged drug), ~20% in feces (<0.2% as unchanged drug) |

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on the literature, the following sections outline the general methodologies used for its characterization.

Synthesis of this compound

The synthesis of this compound has been described through various routes. A common approach involves the condensation of benzaldehyde and pyridyl chloride derivatives.[12] One reported multi-step synthesis features an enantioselective partial transfer hydrogenation of a naphthyridine intermediate using a chiral phosphoric acid catalyst with a Hantzsch ester to achieve the desired stereochemistry.[1] The synthesis generally involves steps of condensation, cyclization, O-alkylation, and chiral resolution.

Receptor Binding Assay (Illustrative Workflow)

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. A competitive binding assay is typically used to determine the IC₅₀ value of this compound for the MR.

Caption: General workflow for a competitive mineralocorticoid receptor binding assay.

In Vitro Functional Assays

Cell-based functional assays are used to assess the antagonist activity of this compound. These assays typically utilize reporter gene technology in a cell line engineered to express the human mineralocorticoid receptor.[11]

General Protocol Outline:

-

Cell Culture: Human kidney cells (e.g., HK-GFP-hMR) or other suitable cell lines expressing the human MR are cultured.

-

Assay Setup: Cells are seeded in 96-well plates and pre-incubated.

-

Treatment: Cells are treated with a known MR agonist (e.g., aldosterone) to induce a response, in the presence of varying concentrations of this compound.

-

Incubation: The plates are incubated to allow for receptor activation and reporter gene expression.

-

Detection: A luciferase detection reagent is added, and luminescence is measured to quantify the level of reporter gene expression.

-

Data Analysis: The ability of this compound to inhibit the aldosterone-induced response is quantified, and an IC₅₀ value is determined.

Pharmacokinetic Analysis

The pharmacokinetic properties of this compound in humans have been determined in clinical studies.

Methodology Overview:

-

Drug Administration: this compound is administered to subjects, typically as a single oral dose.

-

Sample Collection: Blood (plasma) and urine samples are collected at various time points post-administration.

-

Bioanalysis: this compound concentrations in plasma and urine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This involves protein precipitation from the plasma samples followed by chromatographic separation and mass spectrometric detection.

-